Dimethyl 2,2-bis(hydroxymethyl)malonate

Beschreibung

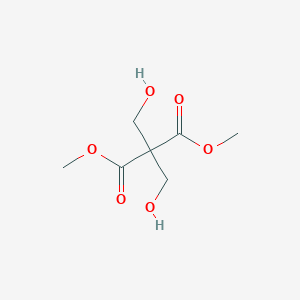

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl 2,2-bis(hydroxymethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c1-12-5(10)7(3-8,4-9)6(11)13-2/h8-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOILECYJGFXOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2,2-bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Dimethyl 2,2-bis(hydroxymethyl)malonate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

Dimethyl 2,2-bis(hydroxymethyl)malonate is a diester derivative of malonic acid. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with its close analog, diethyl 2,2-bis(hydroxymethyl)malonate.

Table 1: General and Physical Properties of Dimethyl 2,2-bis(hydroxymethyl)malonate

| Property | Value | Source |

| IUPAC Name | Dimethyl 2,2-bis(hydroxymethyl)propanedioate | N/A |

| CAS Number | 35329-73-8 | [1] |

| Molecular Formula | C₇H₁₂O₆ | N/A |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | White to almost white crystalline solid (inferred) | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[3] | [3] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for methyl ester protons, methylene protons of the hydroxymethyl groups, and hydroxyl protons. |

| ¹³C NMR | Resonances for carbonyl carbons, the quaternary carbon, methylene carbons of the hydroxymethyl groups, and methyl carbons. |

| IR Spectroscopy | Strong C=O stretching for the ester groups, broad O-H stretching for the hydroxyl groups, and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of malonic esters. |

Experimental Protocols

Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate

A detailed experimental protocol for the synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate is not explicitly available. However, a well-established procedure for its diethyl analog, Diethyl 2,2-bis(hydroxymethyl)malonate, can be adapted.[9] The synthesis involves the base-catalyzed hydroxymethylation of dimethyl malonate with formaldehyde.

Materials and Equipment:

-

Dimethyl malonate

-

Formaldehyde solution (e.g., 37% in water)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate in a suitable organic solvent.

-

Cool the flask in an ice bath.

-

Slowly add a catalytic amount of a base, such as potassium carbonate.

-

Add formaldehyde solution dropwise from a dropping funnel to the cooled, stirring reaction mixture. The temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow: Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate

Caption: Synthesis workflow for Dimethyl 2,2-bis(hydroxymethyl)malonate.

Potential Applications and Reaction Pathways

While direct applications of Dimethyl 2,2-bis(hydroxymethyl)malonate in drug development are not extensively documented, its parent compound, dimethyl malonate, is a versatile precursor in the synthesis of various pharmaceuticals, including barbiturates and anti-cancer agents.[10] Dimethyl 2,2-bis(hydroxymethyl)malonate serves as a key intermediate in the synthesis of other valuable chemical entities.

One significant application is its use as a precursor for the synthesis of methylene malonates. Methylene malonates are important monomers in polymer chemistry. The synthesis involves the thermolysis of a dialkyl bis(hydroxymethyl)malonate.[11]

Logical Relationship: Synthesis of Methylene Malonates

Caption: Synthesis of dimethyl methylene malonate from its bis(hydroxymethyl) precursor.

Safety and Handling

The safe handling of Dimethyl 2,2-bis(hydroxymethyl)malonate is crucial in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for the closely related dimethyl malonate and diethyl bis(hydroxymethyl)malonate provide valuable guidance.[12][13][14][15]

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

This technical guide provides a foundational understanding of Dimethyl 2,2-bis(hydroxymethyl)malonate. Further research is encouraged to explore its full potential in various scientific and industrial applications.

References

- 1. Dimethyl 2,2-bis(hydroxymethyl)malonate | CymitQuimica [cymitquimica.com]

- 2. Diethyl bis(hydroxymethyl)malonate|20605-01-0-Maohuan Chemical [bschem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Diethyl bis(hydroxymethyl)malonate [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. Diethyl bis(hydroxymethyl)malonate(20605-01-0) 1H NMR spectrum [chemicalbook.com]

- 7. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 11. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. static.cymitquimica.com [static.cymitquimica.com]

In-Depth Technical Guide: Dimethyl 2,2-bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2-bis(hydroxymethyl)malonate is a functionalized dialkyl malonate that serves as a versatile building block in organic synthesis. Its two primary alcohol groups and two methyl ester functionalities make it a valuable precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds, polymers, and active pharmaceutical ingredients. Notably, it has been identified as a key intermediate in the synthesis of HIV-1 protease inhibitors and antiplasmin drugs. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity.

Molecular Structure and Properties

The molecular structure of dimethyl 2,2-bis(hydroxymethyl)malonate features a central quaternary carbon atom bonded to two hydroxymethyl groups and two methoxycarbonyl groups.

Chemical Identifiers and Properties:

| Identifier/Property | Value | Reference |

| IUPAC Name | Dimethyl 2,2-bis(hydroxymethyl)propanedioate | |

| CAS Number | 35329-73-8 | [1] |

| Molecular Formula | C₇H₁₂O₆ | |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | [2] |

| Storage Temperature | 2-8°C | [2] |

Due to the lack of experimental crystallographic data, precise bond lengths and angles for Dimethyl 2,2-bis(hydroxymethyl)malonate are not available.

Synthesis

The synthesis of dimethyl 2,2-bis(hydroxymethyl)malonate is analogous to the well-documented synthesis of its diethyl counterpart. The reaction involves the base-catalyzed hydroxymethylation of dimethyl malonate with formaldehyde.

Experimental Protocol: Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate (Adapted from the synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate)

This protocol is adapted from the established synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate and is expected to yield the desired dimethyl derivative with minor modifications.

Materials:

-

Dimethyl malonate

-

Formaldehyde solution (formalin, ~37%)

-

Potassium bicarbonate (K₂CO₃) or another suitable base

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated ammonium sulfate solution

-

Isopropyl ether

Procedure:

-

Reaction Setup: In a beaker equipped with a mechanical stirrer and placed in a water bath to maintain a temperature of 20°C, combine a formaldehyde solution (2 molar equivalents) and a catalytic amount of potassium bicarbonate.

-

Addition of Dimethyl Malonate: While stirring, add dimethyl malonate (1 molar equivalent) dropwise to the formaldehyde solution. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C.

-

Reaction Time: Continue stirring the mixture for approximately one hour after the addition is complete.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Add a saturated solution of ammonium sulfate to the separatory funnel to aid in the separation of the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter the dried organic solution and remove the diethyl ether by distillation.

-

Apply a vacuum to remove any remaining volatile materials.

-

Induce crystallization by maintaining the flask at approximately 40°C.

-

Add isopropyl ether to the resulting mixture and warm to dissolve the product.

-

Cool the solution in an ice bath with stirring to precipitate the crystalline product.

-

-

Purification:

-

Collect the crystals by suction filtration.

-

Dry the crystals overnight at room temperature, followed by drying in a vacuum desiccator over sulfuric acid.

-

The product can be further purified by recrystallization from isopropyl ether.

-

Synthesis Workflow

Caption: Synthesis workflow for Dimethyl 2,2-bis(hydroxymethyl)malonate.

Reactivity and Applications in Drug Development

Dimethyl 2,2-bis(hydroxymethyl)malonate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of its functional groups.

-

Ester Groups: The methyl ester groups can undergo hydrolysis to form the corresponding carboxylic acid, or transesterification with other alcohols.

-

Hydroxymethyl Groups: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, or can be converted to leaving groups for nucleophilic substitution reactions. They also serve as points for esterification or etherification.

A significant application of this molecule is in the preparation of methylene malonates through thermolysis, which are important monomers in polymer chemistry.

Logical Relationship for Further Synthesis

Caption: Potential synthetic transformations of the core molecule.

Conclusion

Dimethyl 2,2-bis(hydroxymethyl)malonate is a highly functionalized molecule with significant potential in synthetic organic chemistry, particularly in the development of pharmaceuticals and polymers. While detailed physicochemical and structural data for the dimethyl ester itself are limited in publicly accessible literature, its synthesis and reactivity can be inferred from its diethyl analog. Further research into the specific properties and reactions of dimethyl 2,2-bis(hydroxymethyl)malonate would be beneficial for expanding its applications in drug discovery and materials science.

References

In-Depth Technical Guide: Dimethyl 2,2-bis(hydroxymethyl)malonate

CAS Number: 35329-73-8

This technical guide provides a comprehensive overview of Dimethyl 2,2-bis(hydroxymethyl)malonate, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

Dimethyl 2,2-bis(hydroxymethyl)malonate is a white to off-white solid organic compound.[1] It is characterized by a central malonic ester core functionalized with two hydroxymethyl groups, making it a valuable building block for the synthesis of more complex molecules.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₆ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Density | 1.315 g/cm³ | |

| Boiling Point | 327 °C at 760 mmHg | |

| Flash Point | 131.5 °C | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Purity (Typical) | 95.0% | |

| InChIKey | YOILECYJGFXOJF-UHFFFAOYSA-N | |

| SMILES | COC(=O)C(CO)(CO)C(=O)OC |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of Dimethyl 2,2-bis(hydroxymethyl)malonate. The following data has been reported for the compound in Chloroform-d (CDCl₃).

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 4.10 | singlet | 4H, -CH ₂OH |

| 3.77 | singlet | 6H, -COOCH ₃ | |

| 2.402 | broad singlet | 2H, -CH₂OH | |

| ¹³C NMR | 168.88 | - | C =O |

| 63.91 | - | -C H₂OH | |

| 61.16 | - | -C (CH₂OH)₂ | |

| 52.92 | - | -COOC H₃ | |

| Note: The ¹H NMR data indicates two distinct hydroxyl protons, which may be an artifact of the experimental conditions or sample purity. The original source reports a single broad singlet for one proton, but given the structure, two would be expected. |

Experimental Protocols

Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate

The following protocol describes the synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate via the condensation of dimethyl malonate with formaldehyde.

Materials:

-

Dimethyl malonate (1.0 g, 7.57 mmol, 1 equiv.)

-

35% aqueous formaldehyde solution (1.7 mL, 22.71 mmol, 3 equiv.)

-

Sodium bicarbonate (635 mg, 7.57 mmol, 1 equiv.)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 35% aqueous solution of formaldehyde, add sodium bicarbonate.

-

Stir the mixture in a water bath at 20 °C for 10 minutes.

-

Add dimethyl malonate dropwise to the mixture while maintaining the temperature at 20 °C.

-

Stir the reaction mixture overnight.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₄.

-

Extract the crude product with diethyl ether.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to afford the target product as a colorless liquid.

Yield: 440 mg (30% yield).

Applications in Synthesis

Dimethyl 2,2-bis(hydroxymethyl)malonate serves as a versatile scaffold in organic synthesis. Its diol functionality allows for the construction of various cyclic structures, such as spirocyclic and heterocyclic systems, which are common motifs in biologically active molecules.

Role as a Synthetic Intermediate

The compound is a key intermediate in the synthesis of more complex molecules, including linkers for Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds investigated for the treatment of cancer, neurodegenerative disorders, and HIV infections. The diol can be reacted with a ketone, such as 1-benzylpiperidin-4-one, to form a spirocyclic dioxane derivative, which can be further modified.

While some sources suggest its use as a reagent for the synthesis of HIV-1 protease inhibitors and antiplasmin drugs, specific, high-yield synthetic pathways to marketed drugs have not been detailed in the reviewed literature.[1][2] Its utility in these areas is likely as a foundational building block for constructing larger, more complex active pharmaceutical ingredients.

Visualizations

The following diagrams illustrate the synthesis and application of Dimethyl 2,2-bis(hydroxymethyl)malonate.

Caption: Synthesis workflow for Dimethyl 2,2-bis(hydroxymethyl)malonate.

Caption: Formation of a spirocycle from the target compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Dimethyl 2,2-bis(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,2-bis(hydroxymethyl)malonate (CAS No: 35329-73-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Dimethyl 2,2-bis(hydroxymethyl)malonate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.10 | Singlet | 4H | -CH₂- |

| 3.77 | Singlet | 6H | -OCH₃ |

| 2.402 | Broad Singlet | 2H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.88 | C=O (Ester) |

| 63.91 | -CH₂- |

| 61.16 | Quaternary Carbon |

| 52.92 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 3000-2850 | C-H (alkane) | Stretching |

| 1750-1735 | C=O (ester) | Stretching |

| 1450-1380 | C-H (alkane) | Bending |

| 1250-1000 | C-O (ester, alcohol) | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

Experimental mass spectrometry data for Dimethyl 2,2-bis(hydroxymethyl)malonate is not available in the searched literature. The predicted molecular weight and potential major fragments are listed below.

| m/z | Ion |

| 192.06 | [M]⁺ (Molecular Ion) |

| 161.05 | [M - OCH₃]⁺ |

| 133.04 | [M - COOCH₃]⁺ |

| 103.03 | [M - 2xCOOCH₃ + H]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate

A detailed synthesis protocol has been reported in the literature. In a typical procedure, dimethyl malonate is reacted with formaldehyde in the presence of a base catalyst.

Materials:

-

Dimethyl malonate

-

Formaldehyde (35% aqueous solution)

-

Sodium bicarbonate

-

Diethyl ether

-

Saturated sodium sulfate solution

-

Brine

Procedure:

-

To a 35% aqueous solution of formaldehyde, add sodium bicarbonate.

-

Stir the mixture at 20°C in a water bath for 10 minutes.

-

Add dimethyl malonate dropwise to the mixture while maintaining the temperature.

-

Stir the reaction mixture overnight.

-

Quench the reaction with a saturated solution of sodium sulfate.

-

Extract the crude product with diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified Dimethyl 2,2-bis(hydroxymethyl)malonate in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Data Acquisition for ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and set the reference (TMS at 0 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (General Protocol)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For a liquid sample, a small drop can be placed directly on the ATR crystal.

-

For a solid sample, a small amount of the powder is placed on the ATR crystal and pressure is applied to ensure good contact.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS) (General Protocol)

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can be added to the solution to promote ionization ([M+H]⁺ or [M+Na]⁺).

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas: Nitrogen, at a flow rate appropriate for the instrument.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target molecule.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual reaction pathway for the synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate.

Unveiling the Nomenclature of a Versatile Building Block: Dimethyl 2,2-bis(hydroxymethyl)malonate

The precise and internationally recognized IUPAC name for the chemical compound commonly referred to as Dimethyl 2,2-bis(hydroxymethyl)malonate is dimethyl 2,2-bis(hydroxymethyl)propanedioate. This nomenclature provides an unambiguous description of the molecule's structure for scientific and regulatory purposes. The compound is also identified by the CAS Registry Number 35329-73-8 .[1][2]

This organic compound is a valuable reagent in chemical synthesis. It is notably used in the creation of HIV-1 protease inhibitors and antiplasmin drugs.[3] Its structure, featuring two hydroxymethyl groups and two methyl ester functionalities, makes it a versatile building block for more complex molecules.[4] Depending on its purity and form, it can appear as a colorless to pale yellow liquid or solid and is soluble in water and various organic solvents.[4]

A Comprehensive List of Synonyms

In scientific literature, patents, and chemical supplier catalogs, Dimethyl 2,2-bis(hydroxymethyl)malonate is known by several alternative names. These synonyms are crucial for researchers to identify the compound across various resources.

A summary of its nomenclature is provided below:

| Nomenclature Type | Name |

| IUPAC Name | dimethyl 2,2-bis(hydroxymethyl)propanedioate[1] |

| Common Name | Dimethyl 2,2-bis(hydroxymethyl)malonate[1][2] |

| Synonym | Dimethyl Bis(hydroxymethyl)malonate[3][5] |

| Synonym | 1,3-dimethyl 2,2-bis(hydroxymethyl)propanedioate[3] |

| Synonym | BIS(HYDROXYMETHYL) MALONIC ACID DIMETHYL ESTER |

References

- 1. americanelements.com [americanelements.com]

- 2. Dimethyl 2,2-bis(hydroxymethyl)malonate | CymitQuimica [cymitquimica.com]

- 3. Dimethyl Bis(hydroxymethyl)malonate | 35329-73-8 [chemicalbook.com]

- 4. CAS 35329-73-8: dimethyl bis(hydroxymethyl)propanedioate [cymitquimica.com]

- 5. 35329-73-8 CAS Manufactory [m.chemicalbook.com]

Dimethyl 2,2-bis(hydroxymethyl)malonate: A Versatile Starting Material for Advanced Polymer Synthesis

Introduction

Dimethyl 2,2-bis(hydroxymethyl)malonate and its diethyl analogue, diethyl bis(hydroxymethyl)malonate, are highly functionalized molecules that serve as versatile building blocks in the synthesis of a wide array of complex polymers. The presence of two hydroxyl groups and two ester functionalities within a compact structure makes them ideal monomers for creating polymers with tailored architectures and properties. This technical guide provides an in-depth overview of the synthetic applications of these malonate derivatives, with a focus on the production of polyesters, hyperbranched polymers, and other advanced materials. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to support researchers and professionals in drug development and materials science.

Synthesis of Bis(hydroxymethyl)malonate Derivatives

The foundational step for many of the subsequent polymer syntheses is the preparation of the bis(hydroxymethyl)malonate monomer itself. This is typically achieved through a reaction between a dialkyl malonate and formaldehyde.

Experimental Protocol: Synthesis of Diethyl bis(hydroxymethyl)malonate [1][2]

A common laboratory-scale synthesis of diethyl bis(hydroxymethyl)malonate involves the following steps:

-

Reaction Setup: A solution of formaldehyde (2 moles) and potassium bicarbonate (8 g) is prepared in a beaker placed in a water bath at 20°C with mechanical stirring[1].

-

Addition of Diethyl Malonate: Diethyl malonate (1 mole) is added dropwise to the formaldehyde solution over approximately 40-50 minutes, maintaining the reaction temperature between 25-30°C[1].

-

Reaction and Extraction: Stirring is continued for one hour after the addition is complete. The reaction mixture is then transferred to a separatory funnel, and a saturated solution of ammonium sulfate is added. The mixture is extracted with ether[1].

-

Drying and Solvent Removal: The ethereal extract is dried with anhydrous sodium sulfate. The ether is then distilled off until the liquid temperature reaches 45-50°C[1].

-

Crystallization and Purification: Volatile materials are removed under vacuum until the pressure drops to 20-30 mm. The product is then crystallized from isopropyl ether to yield diethyl bis(hydroxymethyl)malonate[1]. A reported yield for a similar process is 89-90% with 99% purity[2].

Applications in Polymer Synthesis

Linear Polyesters

Dimethyl and diethyl bis(hydroxymethyl)malonate are excellent monomers for the synthesis of linear polyesters through polycondensation reactions with various diols. These polyesters have potential applications as biodegradable materials and metal chelators[3][4].

Enzyme-Catalyzed Synthesis of Malonate Polyesters

Recent research has focused on environmentally friendly enzymatic synthesis routes to produce malonate-based polyesters, avoiding the need for metal catalysts[3][4][5].

Experimental Protocol: Enzyme-Catalyzed Polycondensation [4]

-

Reactants: Dimethyl malonate (DMM) is reacted with an aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol)[3].

-

Catalyst: Immobilized Candida antarctica lipase B is used as the biocatalyst[3][4].

-

Reaction Conditions: The reaction is conducted under solventless conditions at a mild temperature of 85°C. A two-step vacuum is applied (initially 1000 mbar for 6 hours, then reduced to 20 mbar for 18 hours) to facilitate the removal of methanol byproduct[4].

-

Work-up: The resulting polymer is recovered by simple vacuum filtration to remove the immobilized enzyme, followed by rotary evaporation to remove any remaining solvent[6].

Quantitative Data: Comparison of Catalytic Systems for Polyester Synthesis

| Diester | Diol | Catalyst | Mn (Da) | DP (n) | Reference |

| Dimethyl Malonate | 1,4-Butanediol | Antimony Oxide | 1000 | 6 | [3][6] |

| Dimethyl Malonate | 1,6-Hexanediol | Antimony Oxide | 1800 | 10 | [3][6] |

| Dimethyl Malonate | 1,8-Octanediol | Titanium Butoxide | 2600 | 16 | [3][6] |

| Dimethyl Malonate | 1,4-Butanediol | Candida antarctica lipase B | - | 38 | [4][6] |

| Dimethyl Malonate | 1,6-Hexanediol | Candida antarctica lipase B | - | 33 | [4][6] |

| Dimethyl Malonate | 1,8-Octanediol | Candida antarctica lipase B | - | 29 | [4][6] |

Mn: Number-average molecular weight; DP: Degree of polymerization

As the table indicates, metal-catalyzed synthesis with dimethyl malonate was largely unsuccessful, resulting in low molecular weight oligomers. In contrast, the enzyme-catalyzed approach yielded polymers with significantly higher degrees of polymerization[3][4][6].

Hyperbranched Polymers and Dendrimers

The AB2 nature of bis(hydroxymethyl)malonate derivatives makes them ideal monomers for the single-monomer synthesis of hyperbranched polymers. These highly branched, globular macromolecules are of interest for applications in drug delivery, coatings, and additives[7].

Synthesis of Aliphatic Hyperbranched Polyesters

A series of aliphatic hyperbranched polyesters have been synthesized from AB2 and AB3 systems based on diethyl malonate[7]. The synthesis involves a one-step preparation of the monomers from commercially available diethyl malonate[7]. These polymers have shown promise for irreversible molecular encapsulation, a desirable property for drug delivery systems[7].

Dendrimer Synthesis

While hyperbranched polymers have a less controlled structure, dendrimers are perfectly branched macromolecules synthesized in a stepwise manner. Bis(hydroxymethyl)propionic acid (bis-MPA), a structurally similar molecule, is widely used in the synthesis of biodegradable dendrimers for applications such as gene therapy[8][9]. The synthesis can proceed through either a divergent or convergent approach[10][11].

Polyurethanes

The diol functionality of bis(hydroxymethyl)malonates allows them to be used as chain extenders in the synthesis of polyurethanes. By reacting with diisocyanates and other polyols, they can be incorporated into polyurethane backbones to modify the properties of the final material.

Experimental Protocol: General Polyurethane Synthesis [12]

-

Prepolymer Formation: A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) is reacted with a polyol (e.g., polypropylene glycol, PPG) at an elevated temperature (e.g., 70°C) under a nitrogen atmosphere to form a prepolymer[12].

-

Chain Extension: The temperature is lowered, and a solution of the chain extender (which could include a bis(hydroxymethyl)malonate derivative) is added to the prepolymer mixture[12].

-

Catalysis and Curing: A catalyst, such as dibutyltin dilaurate, is added, and the mixture is heated (e.g., to 90°C) to complete the polymerization[12].

Conclusion

Dimethyl 2,2-bis(hydroxymethyl)malonate and its analogues are valuable and versatile starting materials for the synthesis of a diverse range of polymeric materials. Their unique AB2 structure allows for the creation of linear, hyperbranched, and dendritic architectures with properties suitable for applications in biomedicine, materials science, and beyond. The development of greener, enzyme-catalyzed polymerization methods further enhances their appeal for sustainable polymer chemistry. This guide provides a foundational understanding of the synthetic routes and experimental considerations for utilizing these powerful building blocks in advanced polymer design.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US9108914B1 - Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway - Google Patents [patents.google.com]

- 3. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanotheranosticlab.com [nanotheranosticlab.com]

- 8. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to Dimethyl 2,2-bis(hydroxymethyl)malonate: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,2-bis(hydroxymethyl)malonate is a specialty chemical with potential applications in organic synthesis, particularly as a building block in medicinal chemistry. This guide provides a comprehensive overview of its discovery, history, and synthetic methodologies. While its direct application in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for various complex molecules. This document details the synthesis of its close analog, diethyl 2,2-bis(hydroxymethyl)malonate, as a representative experimental protocol and discusses its general reactivity. Furthermore, this guide explores its potential, though not explicitly documented, role in the synthesis of therapeutic agents such as HIV-1 protease inhibitors.

Introduction

Dimethyl 2,2-bis(hydroxymethyl)malonate, with the chemical formula C₇H₁₂O₆, is a dialkyl malonate derivative characterized by the presence of two hydroxymethyl groups attached to the α-carbon.[1][2][3] This functionalization provides multiple reactive sites, making it a potentially versatile intermediate in organic synthesis. The presence of two ester and two hydroxyl groups allows for a range of chemical transformations, including ester hydrolysis, transesterification, and etherification or esterification of the hydroxyl groups.

While the diethyl analog, diethyl 2,2-bis(hydroxymethyl)malonate, is well-documented, specific literature detailing the discovery and historical development of the dimethyl variant is scarce. The synthesis of these geminal dihydroxymethyl compounds is generally achieved through a base-catalyzed condensation reaction between the corresponding dialkyl malonate and formaldehyde.

Physicochemical Properties and Characterization

Table 1: Physicochemical and Spectroscopic Data

| Property | Dimethyl 2,2-bis(hydroxymethyl)malonate | Dimethyl Malonate |

| CAS Number | 35329-73-8[1][2] | 108-59-8[3] |

| Molecular Formula | C₇H₁₂O₆[1] | C₅H₈O₄[3] |

| Molecular Weight | 192.17 g/mol [1][2] | 132.12 g/mol [3] |

| Appearance | Not specified (likely a solid) | Colorless liquid[3] |

| Melting Point | Not available | -62 °C[3] |

| Boiling Point | Not available | 180-181 °C[3] |

| Solubility | Not specified (likely soluble in polar organic solvents) | Slightly soluble in water[3] |

| ¹H NMR | Not available | Not applicable |

| ¹³C NMR | Not available | Not applicable |

| IR Spectrum | Not available | Not applicable |

Synthesis and Experimental Protocols

General Synthetic Route

The synthesis of dimethyl 2,2-bis(hydroxymethyl)malonate follows the well-established reaction of dialkyl malonates with formaldehyde in the presence of a base. This reaction is a form of the Knoevenagel condensation. The reaction mechanism involves the deprotonation of the acidic α-carbon of dimethyl malonate by a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add a second hydroxymethyl group.

Detailed Experimental Protocol for Diethyl 2,2-bis(hydroxymethyl)malonate (as a representative example)

While a specific protocol for the dimethyl ester is not detailed in the surveyed literature, the synthesis of the diethyl analog is well-documented and provides a reliable template. The following procedure is adapted from Organic Syntheses.[4]

Materials:

-

Diethyl malonate (1 mole)

-

Formaldehyde solution (2 moles)

-

Potassium bicarbonate (catalyst)

-

Ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Isopropyl ether (for crystallization)

Procedure:

-

A solution of formaldehyde and potassium bicarbonate is prepared in a beaker equipped with a mechanical stirrer and cooled in a water bath.

-

Diethyl malonate is added dropwise to the stirred solution while maintaining the reaction temperature between 25-30 °C.

-

After the addition is complete, stirring is continued for one hour.

-

The reaction mixture is then transferred to a separatory funnel, and a saturated solution of ammonium sulfate is added to facilitate separation.

-

The mixture is extracted with ether.

-

The ethereal extract is dried over anhydrous sodium sulfate and filtered.

-

The ether is removed by distillation.

-

The resulting crude product is then purified by crystallization from isopropyl ether to yield diethyl bis(hydroxymethyl)malonate.

Applications in Drug Development

It has been stated that dimethyl bis(hydroxymethyl)malonate is used as a reagent in the synthesis of HIV-1 protease inhibitors and antiplasmin drugs. However, a thorough review of the scientific literature did not yield specific, citable examples of its incorporation into named therapeutic agents. The following section outlines a hypothetical synthetic pathway to illustrate how this molecule could be utilized in the synthesis of a key structural motif found in some HIV-1 protease inhibitors.

Hypothetical Application in the Synthesis of a Dioxane Intermediate for HIV-1 Protease Inhibitors

Many HIV-1 protease inhibitors contain a central hydroxyl group and hydrophobic side chains that mimic the peptide substrate of the protease enzyme. The diol functionality of dimethyl 2,2-bis(hydroxymethyl)malonate makes it a suitable precursor for the synthesis of cyclic acetals or ketals, such as 1,3-dioxanes, which can serve as chiral synthons.

This hypothetical pathway involves the following steps:

-

Cyclization: Reaction of dimethyl 2,2-bis(hydroxymethyl)malonate with an aldehyde or ketone in the presence of an acid catalyst would yield a 1,3-dioxane derivative. The choice of the carbonyl compound can introduce desired stereocenters.

-

Modification: The ester groups on the dioxane ring can be hydrolyzed to carboxylic acids.

-

Decarboxylation: Subsequent heating would lead to decarboxylation, affording a simplified dioxane structure.

-

Ring Opening: The dioxane ring can then be opened under specific conditions to yield a chiral diol, a valuable intermediate for further elaboration into the final HIV-1 protease inhibitor scaffold.

It is important to reiterate that this is a generalized and hypothetical pathway, and specific examples of its implementation with dimethyl 2,2-bis(hydroxymethyl)malonate were not found in the reviewed literature.

Conclusion

References

"Dimethyl 2,2-bis(hydroxymethyl)malonate" physical state and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2,2-bis(hydroxymethyl)malonate (CAS No. 35329-73-8), a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and experimental context.

Core Physical and Chemical Properties

Dimethyl 2,2-bis(hydroxymethyl)malonate is an organic compound that can exist as either a colorless to pale yellow liquid or a solid, with its physical state being dependent on its purity and the ambient temperature.[1] It is soluble in water and a variety of organic solvents.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Dimethyl 2,2-bis(hydroxymethyl)malonate.

| Property | Value | Source |

| CAS Number | 35329-73-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₆ | [1][2][3] |

| Molecular Weight | 192.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 327 °C at 760 mmHg (calculated) | [3] |

| Flash Point | 131.5 °C (calculated) | [3] |

| Density | 1.315 g/cm³ (calculated) | [3] |

| Index of Refraction | 1.474 (calculated) | [3] |

Synthesis of Dimethyl 2,2-bis(hydroxymethyl)malonate: An Experimental Protocol

The synthesis of dialkyl bis(hydroxymethyl) malonates is generally achieved through the reaction of a dialkyl malonate with formaldehyde in the presence of a basic catalyst. The following is a representative experimental protocol adapted from the synthesis of the diethyl analog, which can be modified for the preparation of Dimethyl 2,2-bis(hydroxymethyl)malonate.

Materials and Reagents:

-

Dimethyl malonate

-

Aqueous formaldehyde (37%)

-

Potassium carbonate (or other suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Hydrochloric acid (for neutralization)

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup: A reaction vessel is charged with aqueous formaldehyde and a catalytic amount of potassium carbonate. The mixture is cooled in an ice bath.

-

Addition of Dimethyl Malonate: Dimethyl malonate is added dropwise to the stirred formaldehyde solution, maintaining the reaction temperature between 15-20°C.

-

Reaction Monitoring: The reaction is stirred for several hours at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

The reaction mixture is neutralized with hydrochloric acid to a pH of approximately 7.

-

A saturated solution of sodium chloride is added to facilitate phase separation.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

-

Isolation and Purification:

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure Dimethyl 2,2-bis(hydroxymethyl)malonate.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Dimethyl 2,2-bis(hydroxymethyl)malonate.

Caption: Synthetic workflow for Dimethyl 2,2-bis(hydroxymethyl)malonate.

References

An In-depth Technical Guide to the Solubility of Dimethyl 2,2-bis(hydroxymethyl)malonate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 2,2-bis(hydroxymethyl)malonate. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative solubility information with predictions based on the compound's structural features and the principle of "like dissolves like." Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise quantitative data for their specific applications.

Core Compound: Dimethyl 2,2-bis(hydroxymethyl)malonate

Dimethyl 2,2-bis(hydroxymethyl)malonate is a malonic acid derivative characterized by the presence of two hydroxymethyl groups and two methyl ester functionalities. This structure imparts a significant degree of polarity to the molecule due to the hydroxyl and ester groups, which are capable of hydrogen bonding and dipole-dipole interactions. This polarity is a key determinant of its solubility in different solvents.

Qualitative and Predicted Solubility Profile

Available data indicates that Dimethyl 2,2-bis(hydroxymethyl)malonate is soluble in polar organic solvents. A summary of its known and predicted solubility in a range of common laboratory solvents is presented below. The predictions are based on the polarity of the solvents and the polar nature of the target compound.

| Solvent Name | Chemical Formula | Polarity Index (P') | Predicted/Reported Solubility |

| Polar Protic Solvents | |||

| Water | H₂O | 10.2 | Slightly Soluble to Soluble |

| Methanol | CH₃OH | 5.1 | Soluble[1] |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Isopropanol | C₃H₇OH | 3.9 | Soluble |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Very Soluble |

| Acetonitrile | CH₃CN | 5.8 | Soluble |

| Acetone | (CH₃)₂CO | 5.1 | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Slightly Soluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 0.1 | Insoluble |

Note: The qualitative description of solubility (e.g., Soluble, Slightly Soluble) is based on general chemical principles and available data for structurally related compounds. For precise quantitative measurements, the experimental protocol provided in the subsequent section should be followed.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent. This protocol is adapted for the determination of Dimethyl 2,2-bis(hydroxymethyl)malonate solubility.

1. Materials and Equipment:

-

Dimethyl 2,2-bis(hydroxymethyl)malonate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Dimethyl 2,2-bis(hydroxymethyl)malonate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method to determine the concentration of Dimethyl 2,2-bis(hydroxymethyl)malonate.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL, using the following formula:

Solubility = (Concentration of diluted sample) x (Dilution factor)

3. Data Reporting:

The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation and the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Dimethyl 2,2-bis(hydroxymethyl)malonate.

Caption: Workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters using "Dimethyl 2,2-bis(hydroxymethyl)malonate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters bearing pendant functional groups are of significant interest in the biomedical field, particularly for drug delivery applications. The presence of functional moieties along the polymer backbone allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes, leading to the development of sophisticated and targeted drug delivery systems. "Dimethyl 2,2-bis(hydroxymethyl)malonate" is a promising monomer for the synthesis of such functional polyesters. Its structure incorporates two hydroxyl groups for polymerization and two methyl ester groups that can be hydrolyzed to carboxylic acids post-polymerization, or the entire malonate group can be seen as a functional pendant unit. This document provides detailed protocols for the synthesis of polyesters from this monomer, their characterization, and potential applications in drug delivery.

While direct, step-by-step polymerization protocols for "Dimethyl 2,2-bis(hydroxymethyl)malonate" are not extensively reported in the literature, the following protocols are based on well-established methods for the synthesis of polyesters with pendant functional groups, particularly through enzymatic polymerization which offers mild reaction conditions suitable for preserving the functional groups.

Synthesis of Polyesters

Two primary methods for the synthesis of polyesters from "Dimethyl 2,2-bis(hydroxymethyl)malonate" are proposed: Enzymatic Polycondensation and Melt Polycondensation.

Protocol 1: Enzymatic Polycondensation with a Diacid

Enzymatic polymerization is a green and mild method for polyester synthesis, often utilizing lipases as catalysts. Candida antarctica lipase B (CALB), frequently immobilized as Novozym 435, is a highly effective catalyst for this purpose.[1][2][3] This protocol describes the synthesis of a polyester by reacting "Dimethyl 2,2-bis(hydroxymethyl)malonate" with a diacid, such as adipic acid.

Materials:

-

Dimethyl 2,2-bis(hydroxymethyl)malonate

-

Adipic acid

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Diphenyl ether (solvent)

-

Methanol (for washing)

-

Chloroform (for dissolution)

-

Hexanes (for precipitation)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Vacuum pump and vacuum gauge

-

Condenser

-

Nitrogen inlet

Procedure:

-

Monomer Preparation: In a three-necked round-bottom flask, add equimolar amounts of Dimethyl 2,2-bis(hydroxymethyl)malonate and adipic acid.

-

Solvent and Catalyst Addition: Add diphenyl ether as a solvent (approximately 200% by weight of the total monomers). Add Novozym 435 (10% w/w of the total monomer weight).

-

Initial Polymerization (Oligomerization): The reaction mixture is heated to 80-90°C under a gentle stream of nitrogen with continuous stirring. This stage is typically carried out for 2-4 hours to form low molecular weight oligomers.

-

Polycondensation under Vacuum: The temperature is then raised to 95-105°C, and a vacuum (around 1-5 mmHg) is applied to the system. The vacuum helps to remove the water formed during the condensation reaction, shifting the equilibrium towards the formation of higher molecular weight polyester. This step is continued for 24-48 hours.

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature and dissolve the viscous product in chloroform.

-

Filter the solution to remove the immobilized enzyme. The enzyme can be washed with methanol and dried for potential reuse.

-

Precipitate the polyester by slowly adding the chloroform solution to a large excess of cold hexanes with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with methanol to remove any unreacted monomers and low molecular weight oligomers.

-

Dry the final polyester product under vacuum at room temperature for 24 hours.

-

Characterization:

The synthesized polyester should be characterized to determine its molecular weight, polydispersity index (PDI), thermal properties, and chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and the presence of the pendant ester groups.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester.

| Parameter | Typical Value Range |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 20,000 |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) (°C) | 5 - 25 |

| Decomposition Temperature (Td) (°C) | > 250 |

Table 1: Expected Characteristics of Polyester from Enzymatic Polycondensation.

Protocol 2: Melt Polycondensation

Melt polycondensation is a solvent-free method that can be used to synthesize polyesters. This method typically requires higher temperatures and a catalyst, such as an organometallic compound.

Materials:

-

Dimethyl 2,2-bis(hydroxymethyl)malonate

-

Sebacic acid

-

Antimony(III) oxide or Titanium(IV) butoxide (catalyst)

Equipment:

-

High-temperature reaction vessel with a mechanical stirrer

-

Vacuum system

-

Nitrogen inlet

Procedure:

-

Monomer and Catalyst Charging: Charge the reaction vessel with equimolar amounts of Dimethyl 2,2-bis(hydroxymethyl)malonate and sebacic acid, along with a catalytic amount of antimony(III) oxide or titanium(IV) butoxide (e.g., 200-500 ppm).

-

Esterification: Heat the mixture under a nitrogen atmosphere with stirring to 150-180°C. Water will be produced and should be distilled off. This stage is continued until the theoretical amount of water is collected (typically 2-4 hours).

-

Polycondensation: Increase the temperature to 200-220°C and gradually apply a high vacuum (<1 mmHg). The viscosity of the mixture will increase as the polymerization proceeds. Continue the reaction for several hours (4-8 hours) until the desired molecular weight is achieved.

-

Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor and quench it in a water bath.

-

Pelletization: Pelletize the solidified polymer strands.

-

Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove the catalyst and any unreacted monomers.

| Parameter | Typical Value Range |

| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 30,000 |

| Polydispersity Index (PDI) | 1.8 - 3.0 |

| Glass Transition Temperature (Tg) (°C) | 10 - 30 |

| Melting Temperature (Tm) (°C) | 80 - 120 |

Table 2: Expected Characteristics of Polyester from Melt Polycondensation.

Application in Drug Delivery

The pendant dimethyl malonate groups on the polyester backbone provide handles for further functionalization, making these polymers highly suitable for drug delivery applications. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to conjugate drugs, targeting ligands, or imaging agents via ester or amide bond formation.

Workflow for Drug Conjugation and Nanoparticle Formulation

References

- 1. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01783G [pubs.rsc.org]

- 2. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters [mdpi.com]

Application Notes and Protocols for Polyester Dendrimer Synthesis using Dimethyl 2,2-bis(hydroxymethyl)malonate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyester dendrimers have garnered significant attention in the field of biomedical applications, particularly in drug delivery, owing to their biocompatibility, biodegradability, and well-defined, hyperbranched architecture.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of polyester dendrimers based on the monomer Dimethyl 2,2-bis(hydroxymethyl)malonate. Due to the limited availability of literature specifically on this monomer, this guide extensively leverages the well-established methodologies for the structurally similar and widely used monomer, 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA). The protocols and principles outlined herein are readily adaptable for the synthesis of dendrimers from Dimethyl 2,2-bis(hydroxymethyl)malonate, offering a robust platform for research and development.

Polyester dendrimers derived from these monomers are characterized by their ester linkages, which are susceptible to hydrolysis under physiological conditions, leading to non-toxic degradation products.[1][3] This inherent biodegradability, coupled with low cytotoxicity, makes them excellent candidates for in vivo applications.[3] The globular structure and multivalency of these dendrimers allow for the encapsulation of hydrophobic drugs within their core and the attachment of targeting ligands or imaging agents to their surface, enabling the development of sophisticated drug delivery systems.[4][5]

Synthesis of Polyester Dendrimers

The synthesis of polyester dendrimers can be achieved through two primary strategies: the divergent method and the convergent method.[6]

Divergent Synthesis: This approach begins from a multifunctional core molecule, and successive generations of the monomer are added radially outwards. This method is efficient for producing large quantities of dendrimers.

Convergent Synthesis: In this strategy, the dendrimer "wedges" or "dendrons" are synthesized from the periphery inwards and are then attached to a central core in the final step. This method offers greater control over the final structure and purity of the dendrimer.

Key Reagents and Equipment

-

Monomer: Dimethyl 2,2-bis(hydroxymethyl)malonate or 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

-

Core Molecules: Trimethylolpropane, Pentaerythritol

-

Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetone, Methanol

-

Purification: Silica gel chromatography, Dialysis, Size-exclusion chromatography (SEC)

-

Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gel Permeation Chromatography (GPC)

Experimental Protocols

Protocol 1: Divergent Synthesis of a Third-Generation (G3) Hydroxyl-Terminated Polyester Dendrimer using a bis-MPA analog

This protocol is adapted from established methods for bis-MPA dendrimer synthesis and can be modified for Dimethyl 2,2-bis(hydroxymethyl)malonate.

Step 1: Synthesis of the First-Generation (G1) Dendrimer

-

Dissolve trimethylolpropane (1.0 eq) and the protected bis-MPA monomer (e.g., acetonide-protected bis-MPA, 3.3 eq) in anhydrous DCM.

-

Add DMAP (0.3 eq) to the solution.

-

Slowly add a solution of DCC (3.3 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Deprotect the hydroxyl groups (e.g., by acid-catalyzed hydrolysis of the acetonide) to yield the G1 dendrimer.

-

Purify the G1 dendrimer by silica gel chromatography.

Step 2: Synthesis of the Second-Generation (G2) and Third-Generation (G3) Dendrimers

-

Repeat the coupling and deprotection steps iteratively. For G2 synthesis, use the purified G1 dendrimer as the core. For G3 synthesis, use the purified G2 dendrimer.

-

In each step, maintain the stoichiometric ratios of the dendrimer core, protected monomer, DCC, and DMAP.

-

Purify the dendrimer of each generation using appropriate chromatographic techniques.

Characterization and Quantitative Data

The synthesized dendrimers are typically characterized by NMR, MS, and GPC to confirm their structure, molecular weight, and polydispersity. The following tables summarize representative quantitative data for bis-MPA based polyester dendrimers, which can be expected to be similar for dendrimers derived from Dimethyl 2,2-bis(hydroxymethyl)malonate.

| Generation | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Weight (MALDI-TOF MS) | Polydispersity Index (PDI) | Yield (%) |

| G1 | ~700 | ~705 | 1.02 | ~95 |

| G2 | ~1500 | ~1510 | 1.03 | ~92 |

| G3 | ~3100 | ~3125 | 1.04 | ~88 |

| G4 | ~6300 | ~6350 | 1.05 | ~85 |

Table 1: Representative Physicochemical Properties of Hydroxyl-Terminated Polyester Dendrimers.

Application in Drug Delivery: Doxorubicin Loading and Release

Polyester dendrimers are excellent nanocarriers for anticancer drugs like Doxorubicin (DOX). The drug can be either physically encapsulated within the dendritic scaffold or covalently conjugated to its surface.

Protocol 2: Encapsulation of Doxorubicin in a G4 Polyester Dendrimer

-

Dissolve the G4 hydroxyl-terminated polyester dendrimer in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).

-

Prepare a solution of Doxorubicin hydrochloride (DOX·HCl) in the same solvent system.

-

Add the DOX·HCl solution to the dendrimer solution dropwise while stirring.

-

Add triethylamine (TEA) to deprotonate the DOX·HCl and facilitate encapsulation.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Remove the non-encapsulated DOX by dialysis against deionized water using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1 kDa).

-

Lyophilize the purified dendrimer-DOX complex to obtain a solid product.

Quantitative Data for Doxorubicin Delivery

| Dendrimer Generation | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | In Vitro Release at pH 5.5 (72h, %) | In Vitro Release at pH 7.4 (72h, %) |

| G3 | ~8 | ~60 | ~75 | ~30 |

| G4 | ~12 | ~75 | ~80 | ~25 |

| G5 | ~18 | ~85 | ~85 | ~20 |

Table 2: Representative Drug Loading and Release Characteristics of Doxorubicin-Loaded Polyester Dendrimers. The pH-dependent release profile demonstrates the potential for targeted drug release in the acidic tumor microenvironment.

Signaling Pathways and Workflows

Dendrimer Synthesis Workflow

Caption: Workflow for the divergent synthesis of polyester dendrimers.

Drug Delivery Mechanism

Caption: Schematic of dendrimer-based drug delivery to tumor cells.

Conclusion

Polyester dendrimers synthesized from Dimethyl 2,2-bis(hydroxymethyl)malonate and its analogs represent a versatile and promising platform for advanced drug delivery applications. Their controlled synthesis, biodegradability, and capacity for drug encapsulation and surface functionalization make them highly attractive for developing targeted and effective cancer therapies. The protocols and data presented in this document, based on the well-studied bis-MPA system, provide a solid foundation for researchers to explore the full potential of this class of nanomaterials. Further research focusing on the specific properties of dendrimers derived from Dimethyl 2,2-bis(hydroxymethyl)malonate is encouraged to expand their application landscape.

References

- 1. Polyester Dendrimers [mdpi.com]

- 2. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of Dimethyl 2,2-bis(hydroxymethyl)malonate

Abstract

This document provides a detailed experimental protocol for the synthesis of a polyester from Dimethyl 2,2-bis(hydroxymethyl)malonate via a two-stage melt polycondensation method. This protocol is intended for researchers and scientists in the fields of polymer chemistry, materials science, and drug development. The procedure includes details on reagent handling, reaction setup, polymerization conditions, and polymer characterization techniques.

Introduction

Dimethyl 2,2-bis(hydroxymethyl)malonate is an AB2-type monomer, possessing both hydroxyl (-OH) and methyl ester (-COOCH3) functionalities. This structure allows for self-polycondensation to form a hyperbranched polyester. The resulting polymer architecture is of significant interest for various applications, including drug delivery, coatings, and as a scaffold for further chemical modification, owing to the high density of functional groups. This protocol details a melt polycondensation procedure, a common and effective method for polyester synthesis.[1][2][3]

Experimental Protocol: Melt Polycondensation

This protocol is divided into two main stages: a transesterification stage to form oligomers and a polycondensation stage to increase the molecular weight of the polymer.

2.1. Materials and Equipment

-

Monomer: Dimethyl 2,2-bis(hydroxymethyl)malonate (purity > 98%)

-

Catalyst: Antimony(III) oxide (Sb2O3) or Zinc Acetate (Zn(OAc)2)

-

Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

-

Heating: Heating mantle with a temperature controller.

-

Vacuum: A vacuum pump capable of reaching pressures below 1 Torr.

-

Solvents: Chloroform, Dichloromethane, Methanol (for purification).

-

Characterization Equipment: NMR Spectrometer, Gel Permeation Chromatography (GPC), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

2.2. Reaction Setup

-

The reaction vessel is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

Dimethyl 2,2-bis(hydroxymethyl)malonate and the catalyst (e.g., Antimony(III) oxide at a concentration of 0.05 mol% relative to the monomer) are added to the flask.

-

The flask is equipped with the mechanical stirrer, nitrogen inlet, and distillation condenser.

-

A slow stream of nitrogen is passed through the flask to maintain an inert atmosphere.

2.3. Stage 1: Transesterification

-

The reaction mixture is heated to 160-180°C under a gentle nitrogen stream.

-

The mechanical stirrer is started once the monomer has melted.

-

This stage is continued for 2-4 hours. During this time, methanol is produced as a byproduct of the transesterification reaction and is collected in the receiving flask.

-

The reaction is monitored by observing the amount of methanol collected. The theoretical amount of methanol evolved can be calculated based on the initial amount of monomer.

2.4. Stage 2: Polycondensation

-

The temperature of the reaction mixture is gradually increased to 200-220°C.

-

Simultaneously, the pressure in the reaction vessel is slowly reduced to below 1 Torr over a period of about 1 hour. This helps to remove the methanol byproduct and drive the polymerization reaction towards completion.

-

The reaction is continued under these conditions for 4-6 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

-

The reaction is stopped when the desired viscosity is achieved, or after the specified reaction time.

2.5. Polymer Purification

-

The hot, viscous polymer is allowed to cool to room temperature under a nitrogen atmosphere.

-

The crude polymer is dissolved in a suitable solvent such as chloroform or dichloromethane.

-

The polymer solution is then precipitated by pouring it into a large excess of a non-solvent like methanol with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C until a constant weight is obtained.

Characterization of the Polyester

The structure, molecular weight, and thermal properties of the synthesized polyester should be characterized using standard analytical techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The chemical structure of the polymer is confirmed by dissolving a small sample in a deuterated solvent (e.g., CDCl3) and recording the ¹H and ¹³C NMR spectra.[4][5] The spectra will show characteristic peaks for the polyester backbone and end groups.

3.2. Gel Permeation Chromatography (GPC)

-

Molecular Weight and Polydispersity: GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This is typically performed using a calibrated system with a suitable solvent (e.g., THF or Chloroform) as the eluent.

3.3. Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.[6][7][8] A sample is heated and cooled at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.[6][7][8] The sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.

Data Presentation

The following table summarizes the expected quantitative data from the characterization of the synthesized polyester.

| Parameter | Technique | Expected Value/Range |

| Number-Average Molecular Weight (Mn) | GPC | 5,000 - 20,000 g/mol (dependent on reaction time) |

| Weight-Average Molecular Weight (Mw) | GPC | 10,000 - 50,000 g/mol (dependent on reaction time) |

| Polydispersity Index (PDI) | GPC | 2.0 - 5.0 (typical for hyperbranched polymers) |

| Glass Transition Temperature (Tg) | DSC | To be determined experimentally |

| Decomposition Temperature (Td, 5% loss) | TGA | > 250°C |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of the polyester.

Caption: Logical relationship of the polymerization stages.

References

- 1. Polyester - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. advanced-emc.com [advanced-emc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

Applications of Dimethyl 2,2-bis(hydroxymethyl)malonate in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of Dimethyl 2,2-bis(hydroxymethyl)malonate in polymer chemistry. This versatile monomer offers the potential for creating functional polyesters and other polymers with pendant carboxyl groups, which can be valuable for various applications, including drug delivery, biomaterials, and specialty coatings.

Introduction to Dimethyl 2,2-bis(hydroxymethyl)malonate